molecular formula C20H22O4S2 B12656965 Dipropyl 2,2'-dithiobisbenzoate CAS No. 81050-08-0

Dipropyl 2,2'-dithiobisbenzoate

Cat. No.: B12656965
CAS No.: 81050-08-0
M. Wt: 390.5 g/mol
InChI Key: HPBZTACBXGMLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipropyl 2,2’-dithiobisbenzoate is an organic compound with the molecular formula C20H22O4S2 It is a derivative of benzoic acid and contains two propyl ester groups and a disulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl 2,2’-dithiobisbenzoate typically involves the esterification of 2,2’-dithiobisbenzoic acid with propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of dipropyl 2,2’-dithiobisbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dipropyl 2,2’-dithiobisbenzoate undergoes various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield thiols or other sulfur-containing derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, disulfides

    Substitution: Amides, different esters

Scientific Research Applications

Dipropyl 2,2’-dithiobisbenzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals, polymers, and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of dipropyl 2,2’-dithiobisbenzoate involves its ability to undergo redox reactions due to the presence of the disulfide linkage. This property allows it to interact with various molecular targets, including enzymes and proteins, by forming or breaking disulfide bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzyl 2,2’-dithiobisbenzoate
  • Diethyl 2,2’-dithiobisbenzoate
  • Dimethyl 2,2’-dithiobisbenzoate

Uniqueness

Dipropyl 2,2’-dithiobisbenzoate is unique due to its specific ester groups, which influence its solubility, reactivity, and potential applications. Compared to its analogs, it may offer distinct advantages in terms of stability, ease of synthesis, and versatility in chemical reactions.

Properties

CAS No.

81050-08-0

Molecular Formula

C20H22O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

propyl 2-[(2-propoxycarbonylphenyl)disulfanyl]benzoate

InChI

InChI=1S/C20H22O4S2/c1-3-13-23-19(21)15-9-5-7-11-17(15)25-26-18-12-8-6-10-16(18)20(22)24-14-4-2/h5-12H,3-4,13-14H2,1-2H3

InChI Key

HPBZTACBXGMLBZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.